molecular formula C10H3F4NOS B7997608 2-(2,3,4,5-Tetrafluorobenzoyl)thiazole

2-(2,3,4,5-Tetrafluorobenzoyl)thiazole

Cat. No.: B7997608
M. Wt: 261.20 g/mol
InChI Key: OAUMCCLSFCDQPP-UHFFFAOYSA-N
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Description

2-(2,3,4,5-Tetrafluorobenzoyl)thiazole is a heterocyclic organic compound that features a thiazole ring attached to a tetrafluorobenzoyl group. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The presence of fluorine atoms in the benzoyl group enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5-Tetrafluorobenzoyl)thiazole typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,3,4,5-Tetrafluorobenzoyl chloride+ThiazoleBaseThis compound\text{2,3,4,5-Tetrafluorobenzoyl chloride} + \text{Thiazole} \xrightarrow{\text{Base}} \text{this compound} 2,3,4,5-Tetrafluorobenzoyl chloride+ThiazoleBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5-Tetrafluorobenzoyl)thiazole can undergo various chemical reactions, including:

    Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.

    Nucleophilic Substitution: The fluorine atoms in the benzoyl group can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation can produce thiazole sulfoxides or sulfones.

Scientific Research Applications

2-(2,3,4,5-Tetrafluorobenzoyl)thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5-Tetrafluorobenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to the modulation of various biochemical processes. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylthiazole: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2-(2,4-Difluorobenzoyl)thiazole: Contains fewer fluorine atoms, which may affect its stability and activity.

    2-(2,3,4,5-Tetrachlorobenzoyl)thiazole: Contains chlorine atoms instead of fluorine, leading to different reactivity and applications.

Uniqueness

2-(2,3,4,5-Tetrafluorobenzoyl)thiazole is unique due to the presence of four fluorine atoms in the benzoyl group, which enhances its chemical stability, biological activity, and binding affinity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2,3,4,5-tetrafluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F4NOS/c11-5-3-4(6(12)8(14)7(5)13)9(16)10-15-1-2-17-10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUMCCLSFCDQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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